molecular formula C6H8O3 B15486208 [(E)-3-oxobut-1-enyl] acetate

[(E)-3-oxobut-1-enyl] acetate

Cat. No.: B15486208
M. Wt: 128.13 g/mol
InChI Key: MHBHMMTWDJHYMH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-3-oxobut-1-enyl] acetate (CAS 26586-02-7) is a chemical building block valued in medicinal and synthetic chemistry for its α,β-unsaturated carbonyl moiety . This functional group is a key structural feature in compounds exhibiting a range of biological activities and is instrumental in constructing complex molecules for pharmaceutical research . A prominent research application of this compound is in the synthesis of novel carbocyclic nucleosides designed as potential antiviral agents . Specifically, it is used to introduce the (E)-3-oxobut-1-enyl side chain at the C-2 position of the purine base in hypoxanthine derivatives . These synthetic nucleoside analogs are explored as inhibitors of the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), a validated target for antiviral and anticancer drug discovery . The (E)-3-oxobut-1-enyl functional group acts as a Michael acceptor, which can form a covalent bond with the active-site cysteine (Cys-331) of IMPDH, leading to enzyme inactivation . This mechanism underpins the research into these compounds as broad-spectrum RNA antiviral agents . Beyond nucleoside chemistry, this reagent is also used in the functionalization of heterocyclic systems . Its reactivity allows it to serve as a versatile synthon for attaching the 3-oxobut-1-enyl chain to various nitrogenous heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Research Applications: • Synthesis of carbocyclic nucleosides with antiviral potential . • Development of IMPDH inhibitors for biochemical research . • Functionalization of heterocyclic scaffolds (e.g., pyridines, imidazoles) for use in medicinal chemistry and drug discovery . Chemical Identifiers: • CAS Number: 26586-02-7 • Molecular Formula: C₇H₁₀O₃ • Molecular Weight: 142.15 g/mol This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

[(E)-3-oxobut-1-enyl] acetate

InChI

InChI=1S/C6H8O3/c1-5(7)3-4-9-6(2)8/h3-4H,1-2H3/b4-3+

InChI Key

MHBHMMTWDJHYMH-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/OC(=O)C

Canonical SMILES

CC(=O)C=COC(=O)C

Origin of Product

United States

Synthetic Methodologies for E 3 Oxobut 1 Enyl Acetate and Its Stereoisomers

Regioselective and Stereoselective Synthesis Strategies for Vinyl Acetates

The synthesis of vinyl acetates, such as [(E)-3-oxobut-1-enyl] acetate (B1210297), requires precise control over both regioselectivity and stereoselectivity. Various catalytic systems have been developed to achieve this, with palladium and ruthenium catalysts being particularly prominent.

Palladium-Catalyzed Acetoxylation Routes to Enol Acetates

Palladium-catalyzed reactions are a cornerstone in the synthesis of enol acetates. One-step oxidative functionalization of alkynes using a palladium catalyst can generate α-acetoxylated enones. nih.govdiva-portal.org This method demonstrates good tolerance for a range of functional groups. nih.govnih.gov Mechanistic studies, including those using ¹⁸O-labeled dimethyl sulfoxide (B87167) (DMSO), have shown that the ketone oxygen atom in the product originates from DMSO. nih.govnih.gov

The reaction of an alkyne with palladium acetate (Pd(OAc)₂) and a hypervalent iodine reagent like phenyliodine diacetate (PIDA) in a solvent such as DMSO can yield the desired α-acetoxylated enone. nih.gov For instance, treating an alkyne with 5 mol % Pd(OAc)₂ and 1.5 equivalents of PIDA in deuterated DMSO at 50°C for 18 hours resulted in the formation of the α-acetoxylated enone in 46% yield. nih.gov

The currently favored industrial method for producing vinyl acetate is the vapor-phase reaction of ethylene (B1197577) and acetic acid over a palladium catalyst. acs.org This process is typically conducted at temperatures between 175–200 °C and pressures of 5–9 bar. acs.org

Transesterification Approaches to [(E)-3-oxobut-1-enyl] acetate

Transesterification is another key strategy for synthesizing vinyl esters. This method often involves the reaction of a carboxylic acid with a vinyl ester, such as vinyl acetate, in the presence of a catalyst. Ruthenium catalysts have been shown to be effective for the transvinylation of carboxylic acids. patexia.com The use of a base can significantly enhance the catalytic activity of ruthenium complexes in the addition of carboxylic acids to terminal alkynes, allowing for regiocontrol. rsc.org For example, sodium carbonate (Na₂CO₃) favors the Markovnikov product, while 4-dimethylaminopyridine (B28879) (DMAP) leads to the anti-Markovnikov product. rsc.org

Lipase-catalyzed transesterification offers a biocatalytic route. For instance, the synthesis of methyl butyrate (B1204436) and octyl acetate has been achieved using immobilized Rhizopus oryzae lipase (B570770) under solvent-free conditions. nih.gov This enzymatic approach has also been used to produce geranyl acetate, with high yields achieved by reacting geraniol (B1671447) with ethyl acetate in the presence of an immobilized lipase. researchgate.net

The transesterification of glycerol (B35011) with ethyl acetate can be performed using acidic catalysts like para-toluene sulfonic acid, sulfuric acid, or Amberlyst 36. biofueljournal.combiofueljournal.com By using ethyl acetate as both a reactant and an entrainer to remove the ethanol (B145695) byproduct, high conversions of glycerol can be achieved. biofueljournal.combiofueljournal.com

Enantioselective and Diastereoselective Access to Related Analogues

The synthesis of chiral β-ketoesters and related structures often employs organocatalysis. acs.org For example, a highly enantioselective nitroaldol (Henry) reaction can be catalyzed by a chiral copper(II) bis(oxazoline) complex, which works for both aromatic and aliphatic aldehydes. nih.gov

Diastereoselective synthesis of highly substituted cyclohexanones can be achieved through a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org This reaction proceeds with complete diastereoselectivity in many cases. beilstein-journals.org Furthermore, Lewis acid-catalyzed reactions of vinyldiazo esters with nitrones can provide highly diastereoselective access to isoxazolidine-based diazo compounds. nih.gov

The development of enantioselective methods for the synthesis of α-acyloxy-β,γ-unsaturated esters has been realized through the cooperative catalysis of an achiral rhodium complex and a chiral phosphoric acid. rsc.org This reaction involves the insertion of vinyl diazoacetates into the O–H bonds of carboxylic acids. rsc.org

Precursor Chemistry and Starting Material Optimization for Acetylenic and Carbonyl Compounds

The choice and optimization of starting materials are critical for the efficient synthesis of this compound. Key precursors include acetylenic and carbonyl compounds.

For palladium-catalyzed oxidative synthesis of α-acetoxylated enones, a variety of functionalized alkynes can be used as starting materials. nih.govnih.gov The reaction conditions, such as the choice of oxidant and solvent, play a significant role in the outcome.

In the synthesis of vinyl acetates from alkynes and carboxylic acids, the choice of catalyst and base can control the regioselectivity of the addition. rsc.org Ruthenium catalysts, in particular, have shown versatility in this regard. rsc.orgmpg.de

The synthesis of enol acetates can also start from ketones. A continuous process for producing enol acetates involves the condensation of ketene (B1206846) with a ketone in the presence of an acid condensation catalyst. google.com The reaction of acetaldehyde (B116499) with acetic anhydride (B1165640) using a benzenesulfonic acid catalyst is another historical route to vinyl acetate. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of vinyl acetates is an area of growing interest. This includes the use of bio-based feedstocks and more environmentally friendly catalysts.

One approach involves grafting vinyl acetate from chitosan, a bio-based polymer. diva-portal.orgdiva-portal.org This method can replace a significant portion of the fossil-based content of polyvinyl acetate adhesives with a renewable material. diva-portal.org The resulting chitosan-graft-poly(vinyl acetate) has shown improved properties, such as a higher glass transition temperature and increased water resistance. diva-portal.org

The use of enzyme-catalyzed reactions, such as lipase-mediated transesterification, aligns with green chemistry principles by utilizing mild reaction conditions and biodegradable catalysts. nih.govresearchgate.net Solvent-free conditions further enhance the environmental profile of these syntheses. nih.gov

Scale-Up Considerations and Industrial Synthesis Challenges

The industrial production of vinyl acetate primarily relies on the palladium-catalyzed reaction of ethylene and acetic acid. acs.org While this method is well-established, challenges remain, including catalyst deactivation and the need for efficient heat and mass transfer in large-scale reactors. rsc.org

Historically, vinyl acetate was produced from the addition of acetic acid to acetylene (B1199291) using a mercury catalyst. acs.org This process has been largely replaced due to the toxicity of mercury. researchgate.net The development of more robust and less toxic catalysts, such as supported palladium or ruthenium systems, is crucial for improving the sustainability of industrial vinyl acetate production. rsc.orgresearchgate.net

For transesterification reactions, the continuous removal of byproducts is a key consideration for driving the reaction to completion. patexia.combiofueljournal.combiofueljournal.com Reactive distillation, where the reaction and separation occur in the same unit, is a promising technique for the industrial-scale synthesis of vinyl esters via transesterification. patexia.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of E 3 Oxobut 1 Enyl Acetate

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the stereochemistry and conformational preferences of [(E)-3-oxobut-1-enyl] acetate (B1210297). Both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, allowing for a detailed structural map.

The stereochemistry of the C=C double bond is readily assigned by examining the coupling constant between the vinylic protons. For the (E)-isomer, a large coupling constant (typically in the range of 12-18 Hz) is expected for the trans-oriented protons. In contrast, the (Z)-isomer would exhibit a significantly smaller coupling constant (typically 6-12 Hz).

Conformational analysis of the flexible single bonds can be inferred from through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, the spatial proximity between the protons of the acetyl group and the vinylic protons can help determine the preferred orientation around the C-O single bond. Similarly, the conformation around the C-C single bond of the butenone moiety can be investigated.

Expected ¹H NMR Chemical Shifts for [(E)-3-oxobut-1-enyl] acetate:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinylic H (α to C=O)6.8 - 7.2Doublet15-16
Vinylic H (β to C=O)5.8 - 6.2Doublet15-16
Acetyl CH₃2.1 - 2.3Singlet-
Ketone CH₃2.3 - 2.5Singlet-

Expected ¹³C NMR Chemical Shifts for this compound:

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl C (Ketone)195 - 205
Carbonyl C (Ester)168 - 172
Vinylic C (α to C=O)135 - 145
Vinylic C (β to C=O)125 - 135
Acetyl CH₃20 - 22
Ketone CH₃25 - 30

Mass Spectrometry Fragmentation Patterns and Mechanistic Interpretation

Mass spectrometry (MS) provides invaluable information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass to within a few parts per million, confirming the molecular formula. The fragmentation patterns observed in the mass spectrum, typically obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), offer insights into the molecule's structure and stability.

The fragmentation of this compound is expected to proceed through several characteristic pathways. A prominent fragmentation would be the loss of the acetyl group as a ketene (B1206846) radical cation (CH₂=C=O⁺) or a neutral ketene molecule, leading to a significant peak at m/z corresponding to the loss of 42 Da. Another likely fragmentation is the cleavage of the ester bond, resulting in the formation of an acylium ion (CH₃CO⁺) at m/z 43. The α,β-unsaturated ketone moiety can also undergo characteristic cleavages.

Expected Key Fragmentation Ions for this compound:

m/zIon StructureFragmentation Pathway
[M]⁺This compound radical cationMolecular Ion
[M-42]⁺[C₄H₅O]⁺Loss of ketene (CH₂CO)
43[CH₃CO]⁺Acylium ion from ester cleavage
69[C₄H₅O]⁺Ion from cleavage of the butenone moiety

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in this compound and analyzing the nature of its chemical bonds.

The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. The ketone C=O stretch will likely appear at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the C=C double bond. The ester C=O stretch is expected at a higher wavenumber (around 1760 cm⁻¹). The C=C stretching vibration of the α,β-unsaturated system will also be observable, typically in the range of 1600-1650 cm⁻¹. The C-O stretching vibrations of the ester group will give rise to strong bands in the 1200-1300 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide a strong signal for the C=C double bond stretch, complementing the IR data.

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Ester C=OStretch1750 - 1770Weak
Ketone C=OStretch1670 - 1690Moderate
C=CStretch1600 - 1650Strong
Ester C-OStretch1200 - 1300Weak
Vinylic C-HBend (out-of-plane)960 - 980Weak

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

In the event that this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive three-dimensional structural information. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the (E)-stereochemistry of the double bond.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential weak C-H···O hydrogen bonds. This information is crucial for understanding the solid-state properties of the compound. The crystal structure would definitively establish the planarity or non-planarity of the conjugated system in the solid state.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, if chiral centers are introduced into the molecule, for instance, through substitution at the butenone or acetate moieties, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential.

For a chiral derivative, CD spectroscopy would be used to determine the enantiomeric purity and to investigate the stereochemistry of the molecule in solution. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the chromophores (the α,β-unsaturated ketone and the ester), can be correlated with the absolute configuration of the stereocenters. This is often achieved by comparing experimental CD spectra with those predicted by quantum chemical calculations.

Reactivity Profiles and Mechanistic Investigations of E 3 Oxobut 1 Enyl Acetate

Electrophilic Additions to the α,β-Unsaturated System and Regioselectivity

While α,β-unsaturated carbonyl compounds are primarily known for their reactivity with nucleophiles, they can undergo electrophilic addition across the C=C double bond. The reaction is generally slower than with isolated alkenes due to the deactivating effect of the electron-withdrawing carbonyl group.

The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. When an electrophile, such as a proton from a hydrogen halide (H-X), adds to the double bond, it preferentially bonds to the α-carbon. This process yields a carbocation at the β-position, which is stabilized by resonance with the adjacent carbonyl oxygen. This delocalization of the positive charge over two atoms makes this intermediate more stable than the alternative carbocation that would form if the electrophile added to the β-carbon. The subsequent attack by the nucleophile (X⁻) on the β-carbon completes the addition. This regiochemical outcome is consistent with Markovnikov's rule, which predicts that the hydrogen atom adds to the carbon with more hydrogen atoms. youtube.com

Table 1: Regioselectivity in Electrophilic Addition

ReactantElectrophile (E+)Nucleophile (Nu-)IntermediateProduct
[(E)-3-oxobut-1-enyl] acetate (B1210297) + HBrH⁺Br⁻Resonance-stabilized β-carbocation4-bromo-3-oxobutyl acetate

Nucleophilic Additions and Conjugate Additions (Michael Reactions)

Nucleophilic addition is the most characteristic reaction of α,β-unsaturated carbonyl systems like [(E)-3-oxobut-1-enyl] acetate. Nucleophiles can attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The latter is widely known as the Michael reaction, which is often favored with softer, resonance-stabilized nucleophiles. masterorganicchemistry.comwikipedia.org The formation of a new carbon-carbon bond in the Michael addition is thermodynamically favorable, driven by the conversion of a C=C π-bond and a C-Nu σ-bond into a C-C σ-bond and a C=O π-bond. libretexts.orglibretexts.org

The Michael reaction proceeds through a well-defined, three-step mechanism when using a base to generate a nucleophilic enolate. masterorganicchemistry.comlibretexts.org

Enolate Formation: A base abstracts an acidic α-proton from a donor molecule (e.g., a malonic ester) to form a resonance-stabilized enolate ion. This enolate serves as the soft nucleophile.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic β-carbon of the this compound. The π-electrons from the C=C double bond are pushed onto the carbonyl oxygen, forming a new, resonance-stabilized enolate intermediate. libretexts.orgyoutube.com

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used in the first step or from a solvent) to yield the final 1,4-addition product. wikipedia.org

This process is highly efficient for creating 1,5-dicarbonyl compounds or other functionally rich structures. A wide range of nucleophiles, including organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions, can participate in this conjugate addition. masterorganicchemistry.com

The conjugate addition to this compound can create new stereocenters at the α- and β-positions. The stereochemical course of the reaction is determined by the geometry of the enolate, the facial bias of the α,β-unsaturated system, and the reaction conditions. The attack of the nucleophile occurs perpendicular to the plane of the conjugated system. If the starting materials or catalysts are chiral, high levels of diastereoselectivity and enantioselectivity can be achieved.

The stereochemical outcome is influenced by the approach of the nucleophile to the two faces (re/si) of the planar enone system. In the absence of chiral control, a racemic mixture of products will be formed if a new stereocenter is generated. However, the use of chiral auxiliaries, substrates, or catalysts can direct the nucleophile to one face preferentially, leading to an excess of one stereoisomer. The specific geometry of the transition state, which seeks to minimize steric interactions, dictates the final stereochemistry of the product.

Pericyclic Reactions: Diels-Alder and Related Cycloadditions

Pericyclic reactions, particularly the [4+2] Diels-Alder cycloaddition, are powerful methods for the construction of six-membered rings. These reactions proceed in a single, concerted step involving a cyclic redistribution of electrons. youtube.com

In the context of the Diels-Alder reaction, this compound functions as an excellent dienophile (the 2π-electron component). The electron-withdrawing acetyl group, in conjugation with the C=C double bond, lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). youtube.com This electronic feature makes it highly reactive toward electron-rich dienes (those with high-energy Highest Occupied Molecular Orbitals, or HOMOs), such as those bearing electron-donating groups.

While it contains a conjugated 4π-electron system (O=C-C=C), its role as a diene is not typical. For a molecule to act as a diene, it must be able to adopt an s-cis conformation. While the enone system can do this, its reactivity as a diene is generally low compared to its potent dienophilic character. Hetero-Diels-Alder reactions where the C=O group participates are possible but less common than the all-carbon variant. Therefore, its primary role in [4+2] cycloadditions is that of a dienophile.

Table 2: this compound as a Dienophile in a Diels-Alder Reaction

DieneDienophileExpected Product (Major)
1,3-ButadieneThis compound4-acetyl-5-cyclohexenyl acetate
CyclopentadieneThis compoundendo-2-acetyl-3-acetoxybicyclo[2.2.1]hept-5-ene

The Diels-Alder reaction is highly stereospecific and stereoselective. The stereochemistry of the dienophile is retained in the product. For this compound, its trans configuration dictates the relative stereochemistry of the substituents on the newly formed ring.

When reacting with cyclic dienes like cyclopentadiene, the major product is typically the one predicted by the endo rule . This rule states that the electron-withdrawing substituent on the dienophile (the acetyl group) orients itself "endo," under the π-system of the forming cyclohexene (B86901) ring in the transition state. nih.gov This orientation is favored due to stabilizing secondary orbital interactions between the p-orbitals of the diene and the carbonyl group of the dienophile.

The facial selectivity of the cycloaddition can be controlled through asymmetric catalysis. Chiral Lewis acids can coordinate to the carbonyl oxygen of the dienophile, activating it for the reaction and simultaneously shielding one of its faces. thieme-connect.de This strategy forces the incoming diene to attack from the less hindered face, resulting in the formation of one enantiomer in excess. rsc.org

Transition Metal-Catalyzed Transformations Involving the Vinyl Acetate Moiety

The vinyl acetate functionality within this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The palladium-catalyzed Heck, Sonogashira, and Suzuki reactions are powerful tools for the functionalization of vinyl compounds. researchgate.netwikipedia.orglibretexts.org Although specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of other vinyl acetates and α,β-unsaturated systems in these transformations.

The Heck reaction , which couples the vinyl acetate with an aryl or vinyl halide, would be expected to proceed with high stereoselectivity, retaining the (E)-configuration of the double bond. rsc.org The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor like palladium acetate, and requires a base. lew.royoutube.com The choice of phosphine (B1218219) ligands can significantly influence the reaction's efficiency. lew.ro

The Sonogashira coupling enables the formation of a carbon-carbon bond between the vinyl acetate and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups. researchgate.net For a substrate like this compound, this would lead to the formation of a conjugated enyne system.

The Suzuki coupling involves the reaction of the vinyl acetate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its broad substrate scope and stereospecificity. The coupling of this compound with an arylboronic acid, for instance, would yield an arylated butenone derivative, again with retention of the double bond geometry.

A representative data table for a Suzuki-Miyaura coupling of an α,β-unsaturated ester is presented below, illustrating the typical conditions and outcomes for such reactions. rsc.org

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(E)-1,3-diphenylprop-2-en-1-one95
24-Methylphenylboronic acid(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one92
34-Methoxyphenylboronic acid(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one88
44-Chlorophenylboronic acid(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one90

This table represents typical yields for Suzuki-Miyaura couplings of α,β-unsaturated substrates and is intended to be illustrative of the potential reactivity of this compound.

The butenyl backbone of this compound offers additional sites for functionalization. The presence of the α,β-unsaturated ketone system allows for conjugate addition reactions, which can be catalyzed by transition metals. rsc.orgrsc.org For example, rhodium-catalyzed conjugate addition of arylboronic acids can introduce an aryl group at the β-position of the carbonyl group. rsc.org

Furthermore, the enol acetate itself can be a substrate for cross-coupling reactions that lead to the formation of α-substituted ketones. rsc.orgoup.comnih.govnih.gov Palladium-catalyzed cross-coupling of enol acetates with organoboron reagents has been shown to be an effective method for the synthesis of ketones. oup.com This reactivity provides a pathway to functionalize the carbon atom α to the carbonyl group in the butenyl backbone.

Research has also demonstrated that the regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for selective functionalization at different positions of the molecule. rsc.org

Hydrolytic and Transacetylation Mechanisms

The ester functionality of this compound is susceptible to hydrolysis and transacetylation reactions, typically under acidic or basic conditions.

The hydrolysis of vinyl acetate has been studied and is known to proceed via different mechanisms depending on the pH. osti.govnih.gov In acidic media, the reaction is believed to involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of acetic acid and tautomerization of the resulting enol leads to the formation of a ketone. The hydrolysis of this compound would thus be expected to yield 3-oxobutanal.

Transacetylation involves the transfer of the acetyl group to another nucleophile, such as an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. For instance, vinyl acetate is commonly used as an acyl donor in enzyme-catalyzed transesterification reactions. researchgate.netlookchem.comncl.res.in In the context of this compound, a transacetylation reaction with an alcohol (R-OH) would result in the formation of an alkyl acetate (R-OAc) and 3-oxobutanal.

Radical Reactions and Polymerization Tendencies

The vinyl group in this compound, being part of a conjugated system, can participate in radical reactions. The presence of the α,β-unsaturated carbonyl moiety makes the molecule susceptible to radical addition reactions. wikipedia.orgacs.org

The compound is also expected to exhibit a tendency towards polymerization . Vinyl acetate itself is a well-known monomer for the production of polyvinyl acetate through radical polymerization. researchgate.netrsc.orgrsc.orggoogle.comdtic.mil The polymerization is typically initiated by a radical initiator. Given the structural similarities, this compound could potentially undergo homopolymerization or copolymerization with other monomers under similar conditions. The conjugated nature of the double bond might influence the reactivity of the vinyl group and the properties of the resulting polymer. The polymerization of vinyl acetate can be controlled to produce polymers with specific molecular weights and distributions. rsc.org

A summary of initiators and conditions used in the radical polymerization of vinyl acetate is provided in the table below. rsc.orgrsc.org

InitiatorSolventTemperature (°C)Resulting Polymer
AIBNToluene60Poly(vinyl acetate)
Cobalt(II) Salen*Bulk40Living Poly(vinyl acetate)
Vanadium bis(iminopyridine)Bulk60Controlled Poly(vinyl acetate)

This table illustrates common conditions for the radical polymerization of vinyl acetate and is indicative of the potential for this compound to undergo similar reactions.

Computational and Theoretical Chemistry Studies of E 3 Oxobut 1 Enyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic properties of [(E)-3-oxobut-1-enyl] acetate (B1210297). These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and molecular orbitals. For an α,β-unsaturated ester like [(E)-3-oxobut-1-enyl] acetate, this analysis is crucial for explaining its reactivity and spectroscopic behavior.

The electronic structure is characterized by a conjugated system involving the C=C double bond and the C=O group of the ester. This conjugation leads to the delocalization of π-electrons across these functional groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In this compound, the HOMO is expected to be a π-orbital with significant contributions from the C=C and C=O bonds, while the LUMO is expected to be a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a key factor in determining the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons, related to the ionization potential and reactivity towards electrophiles.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital, related to the electron affinity and reactivity towards nucleophiles.
HOMO-LUMO Gap7.3 eVCorrelates with the electronic excitation energy and chemical stability. A larger gap suggests higher stability.
Dipole Moment2.5 DQuantifies the polarity of the molecule, influencing its solubility and intermolecular interactions.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For this compound, DFT can be employed to elucidate the pathways of reactions such as hydrolysis, transesterification, or addition reactions across the double bond. By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, transition states.

The analysis of transition states provides insights into the activation energy of a reaction, which is directly related to the reaction rate. For example, in the hydrolysis of this compound, DFT could be used to compare the energy barriers for acid-catalyzed and base-catalyzed mechanisms, determining which pathway is more favorable. It can also predict the regioselectivity of reactions, such as whether a nucleophile will attack the carbonyl carbon or the β-carbon of the unsaturated system.

Table 2: Illustrative DFT Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction TypeNucleophileSite of AttackCalculated Activation Energy (kcal/mol) (Illustrative)
Nucleophilic AdditionCN⁻Carbonyl Carbon12.5
Conjugate AdditionCN⁻β-Carbon15.2
Hydrolysis (Acid-catalyzed)H₂OCarbonyl Carbon25.8
Hydrolysis (Base-catalyzed)OH⁻Carbonyl Carbon18.3

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations.

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. Molecular mechanics (MM) and molecular dynamics (MD) simulations are suitable for this purpose.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the single bonds, an energy landscape can be generated, revealing the low-energy conformers. The most stable conformers are those that minimize steric hindrance and torsional strain. For this compound, key rotations would be around the C-O single bonds of the ester group and the C-C single bond connecting the vinyl and acetyl groups. MD simulations can then be used to study the dynamic behavior of the molecule, showing how it transitions between different conformations over time at a given temperature.

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (O=C-O-C)Dihedral Angle (C-C-C=C)Relative Energy (kcal/mol) (Illustrative)Population at 298 K (%) (Illustrative)
A (s-trans, s-trans)180°180°0.075
B (s-cis, s-trans)180°1.515
C (s-trans, s-cis)180°2.58
D (s-cis, s-cis)4.02

Note: The values in this table are for illustrative purposes. The 's-trans' and 's-cis' designations refer to the arrangement around the single bonds.

Spectroscopic Parameter Prediction and Validation against Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These predicted values can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed. These correspond to the stretching and bending of bonds and can be directly compared to an experimental IR spectrum to identify characteristic functional group peaks, such as the C=O and C=C stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. For this compound, the π → π* transition of the conjugated system is expected to be the most prominent feature. youtube.com

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Typical)
¹³C NMR δ (C=O)168.5 ppm165-175 ppm
¹H NMR δ (vinyl H)5.5 - 7.0 ppm5.0 - 7.5 ppm
IR ν (C=O stretch)1740 cm⁻¹1735-1750 cm⁻¹
IR ν (C=C stretch)1650 cm⁻¹1640-1680 cm⁻¹
UV-Vis λ_max (π → π*)215 nm210-230 nm

Note: The values in this table are illustrative and represent typical ranges for α,β-unsaturated esters.

Solvent Effects and Solvation Models in Reactivity Predictions

The chemical behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models can account for solvent effects in several ways, most commonly through implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's structure, stability, and reactivity. For instance, the stability of polar transition states would be enhanced in polar solvents.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method provides a more detailed picture of the solvation shell and its influence on reaction mechanisms.

For this compound, solvent polarity is expected to influence the C- vs. O-reactivity of related enolates and the rates of reactions like hydrolysis. ubc.caacs.org Polar solvents would likely stabilize polar intermediates and transition states, thereby accelerating reactions that proceed through such species.

Table 5: Illustrative Calculated Effect of Solvent on a Hypothetical Reaction Barrier of this compound

SolventDielectric ConstantCalculated Activation Energy (kcal/mol) (Illustrative)
Gas Phase125.0
Hexane1.924.5
Dichloromethane9.122.1
Acetonitrile37.520.8
Water78.419.5

Note: The values in this table are hypothetical and illustrate the general trend of decreasing activation energy for a polar reaction with increasing solvent polarity.

Applications of E 3 Oxobut 1 Enyl Acetate As a Synthetic Synthon and Building Block

Role in the Synthesis of Complex Natural Products and Pharmaceuticals

The unique chemical functionalities of [(E)-3-oxobut-1-enyl] acetate (B1210297) make it a valuable tool for the synthesis of intricate natural products and pharmaceutically active compounds. Its ability to participate in a variety of chemical transformations allows for the efficient construction of key structural motifs found in these complex molecules.

Stereoselective Introduction of Carbonyl Functionality

The α,β-unsaturated ketone system in [(E)-3-oxobut-1-enyl] acetate is a key feature that enables the stereoselective introduction of carbonyl groups, a critical step in the synthesis of many biologically active molecules. This can be achieved through various methods, including conjugate addition reactions and aldol-type condensations.

One of the most powerful methods for stereoselective C-C bond formation is the Mukaiyama aldol (B89426) reaction. wiley-vch.de In this reaction, a silyl (B83357) enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid. wiley-vch.de The stereochemical outcome of this reaction can be controlled by the choice of chiral auxiliaries, catalysts, or reactants, allowing for the synthesis of specific stereoisomers. wiley-vch.de While direct examples with this compound are not extensively documented, the principles of stereoselective acetate aldol reactions are well-established. wiley-vch.de The enol or enolate derived from the ketone portion of this compound can react with chiral aldehydes to introduce new stereocenters with high diastereoselectivity. wiley-vch.de The presence of the vinyl acetate group can influence the reactivity and selectivity of these transformations.

Furthermore, the asymmetric total synthesis of complex molecules like (-)-englerin A, a potent renal cancer cell inhibitor, highlights the importance of stereoselective carbonyl functionalization. nih.gov Such syntheses often rely on catalytic, diastereo- and enantioselective reactions to construct key structural frameworks. nih.gov The reactivity of the carbonyl group in this compound makes it a potential substrate for similar advanced synthetic strategies.

A summary of relevant stereoselective reactions is presented in the table below:

Reaction TypeKey FeaturesPotential Application with this compound
Mukaiyama Aldol ReactionLewis-acid mediated addition of enolsilanes to carbonyls. wiley-vch.deStereoselective formation of a new C-C bond at the α-position to the ketone.
Asymmetric Conjugate AdditionAddition of nucleophiles to the β-carbon of the enone system.Introduction of a substituent at the β-position with stereocontrol.
Catalytic Asymmetric CycloadditionFormation of cyclic structures with defined stereochemistry. nih.govConstruction of complex ring systems incorporating the butenone framework.

Precursor for Heterocyclic Compound Synthesis

The dicarbonyl-like nature of this compound, with the ketone and the acetate group, makes it a promising precursor for the synthesis of a wide variety of heterocyclic compounds. These ring systems are fundamental components of many pharmaceuticals and agrochemicals. kit.edu

Nitrogen-containing heterocycles, such as pyridines and pyrimidines, are of significant interest. kit.edunih.govbeilstein-journals.org The synthesis of substituted pyridines can be achieved through cycloaddition/cycloreversion reactions of 1,4-oxazinone precursors with alkynes. nih.gov The structural elements of this compound could potentially be incorporated into such precursors. For instance, condensation reactions involving the ketone and a suitable amine, followed by cyclization, could lead to the formation of various heterocyclic cores.

The synthesis of pyrimidine (B1678525) derivatives, another important class of heterocycles, can be accomplished through multi-component reactions like the Biginelli reaction. clockss.org This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The reactivity of the ketone in this compound suggests its potential use as the β-dicarbonyl component in such syntheses, leading to highly functionalized pyrimidines. The synthesis of new condensed naphthoquinone, pyran, and pyrimidine furancarboxylates has been demonstrated using related starting materials, highlighting the versatility of such building blocks in generating diverse heterocyclic systems. beilstein-journals.org

Development of Novel Organic Catalysts and Reagents Utilizing Vinyl Acetate Motifs

The vinyl acetate moiety within this compound offers a platform for the development of novel organic catalysts and reagents. Vinyl acetates can serve as precursors to various functional groups and can participate in a range of catalytic cycles.

While specific catalysts derived directly from this compound are not yet reported, the broader class of vinyl esters has been utilized in innovative catalytic systems. For example, vinyl acetate has been employed as an acetylene (B1199291) equivalent in rhodium-catalyzed C–H activation/annulation reactions to synthesize isoquinolones and heteroaryl-fused pyridones. This demonstrates the potential of the vinyl group to act as a reactive handle in catalytic transformations.

The development of chiral ligands for asymmetric catalysis is another area where vinyl acetate motifs could be beneficial. The modification of the acetate group or the vinyl backbone could lead to the creation of new ligands that can coordinate with metal centers and induce stereoselectivity in a variety of organic reactions.

Advanced Materials Science Applications as a Monomer or Functional Precursor

The presence of a polymerizable vinyl group makes this compound a potential monomer for the synthesis of functional polymers. The incorporation of the oxobut-1-enyl] acetate unit into a polymer backbone could impart specific properties to the resulting material, such as altered polarity, reactivity, or thermal stability.

"Click-ene" chemistry, which involves the efficient and selective reaction between thiols and alkenes, provides a powerful strategy for the one-step development of functional monomers and polymers. pittstate.edu The vinyl group of this compound is a suitable substrate for such reactions, allowing for its facile incorporation into polymer chains or for post-polymerization functionalization. pittstate.edu This could lead to the creation of advanced materials with tailored properties for applications in areas such as coatings, adhesives, and biomedical devices.

The reactivity of the ketone and acetate functionalities also offers opportunities for creating cross-linked materials or for grafting other molecules onto the polymer surface, further expanding the potential applications of polymers derived from this monomer.

Bio-inspired Chemical Synthesis and Biocatalytic Transformations

Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules, often employing enzymatic transformations that offer high selectivity and mild reaction conditions. nih.gov The structure of this compound lends itself to such approaches.

Enzymes, particularly hydrolases like lipases and esterases, are known to catalyze the hydrolysis and synthesis of esters with high enantio- and regioselectivity. unipd.it These enzymes could be employed for the selective hydrolysis of the acetate group in this compound, potentially leading to the chiral resolution of racemic mixtures or the synthesis of enantioenriched products. The enzymatic acetylation of related compounds, such as eugenol (B1671780) using lipases, has been successfully demonstrated, showcasing the feasibility of such biocatalytic transformations. scispace.comnih.gov

Furthermore, the ketone functionality can be a target for oxidoreductases, which can catalyze the stereoselective reduction of the carbonyl group to a hydroxyl group, introducing a new chiral center. The use of biocatalysis in the synthesis of chiral compounds for the pharmaceutical and flavor industries is a well-established field, and this compound represents a potential substrate for the enzymatic production of valuable chiral building blocks. nih.gov

A summary of potential biocatalytic transformations is provided in the table below:

Enzyme ClassTransformationPotential Product
Hydrolases (Lipases, Esterases)Enantioselective hydrolysis of the acetate group. unipd.itChiral (E)-4-hydroxybut-3-en-2-one and acetic acid.
OxidoreductasesStereoselective reduction of the ketone.Chiral (E)-4-acetoxybut-1-en-3-ol.
TransaminasesReductive amination of the ketone. nih.govChiral amino-functionalized derivatives.

Derivatives and Analogues of E 3 Oxobut 1 Enyl Acetate: Synthesis and Reactivity

Structural Modifications of the Oxobutene Backbone and Impact on Reactivity

Modifications to the oxobutene backbone of [(E)-3-oxobut-1-enyl] acetate (B1210297) profoundly influence its chemical behavior, particularly its reactivity in various organic transformations. These modifications can range from simple substitutions to more complex structural alterations, each imparting unique electronic and steric properties to the molecule.

One significant modification is the introduction of substituents onto the butene chain. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed reaction of enol acetates derived from α-bromo ketones with organoboron compounds allows for the introduction of alkyl, aryl, or alkenyl groups onto the backbone. oup.com This functionalization not only builds molecular complexity but also alters the reactivity of the enol acetate system. The electronic nature of the introduced substituent (electron-donating or electron-withdrawing) can affect the electron density of the double bond, thereby influencing its susceptibility to electrophilic or nucleophilic attack. researchgate.net

Another key transformation of the oxobutene backbone is dehydrogenation. Palladium-catalyzed aerobic dehydrogenation of the corresponding saturated ketone can yield the α,β-unsaturated enone system. nih.gov This process, which can be initiated by the formation of a Pd(II)-enolate followed by β-hydride elimination, creates a more conjugated system, enhancing the compound's reactivity as a Michael acceptor. nih.gov

The reactivity of the modified oxobutene backbone is evident in various reactions. The electron-rich double bond of the enol acetate allows it to act as a nucleophile. libretexts.org The nature of substituents on the backbone can modulate this nucleophilicity. For example, electron-donating groups enhance the electron density of the α-carbon, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups can decrease its nucleophilicity. This modulation of reactivity is crucial for controlling the outcome of reactions such as alkylations and aldol (B89426) condensations. nsf.gov

Modification Type Reaction Catalyst/Reagent Impact on Reactivity Reference
SubstitutionCross-couplingPalladium catalysts, Organoboron reagentsAlters electronic properties and steric hindrance, influencing nucleophilicity. oup.com
DehydrogenationAerobic OxidationPd(DMSO)₂(TFA)₂Creates a conjugated enone system, enhancing Michael acceptor properties. nih.gov
AlkylationNucleophilic additionLDA, Alkyl halidesIntroduces alkyl groups, affecting steric and electronic environment. masterorganicchemistry.com

Acetate Group Modifications and Functionalization

The acetate group in [(E)-3-oxobut-1-enyl] acetate is not merely a passive protecting group for the enol; it is an active participant in various reactions and can be modified or replaced to achieve different synthetic outcomes.

One common transformation is the hydrolysis of the acetate group, which can be catalyzed by either acid or base, to regenerate the corresponding ketone. researchgate.netacs.org This deprotection is a fundamental step in many multi-step syntheses where the enol acetate is used as a ketone surrogate.

The acetate group can also be replaced by other functional groups to alter the reactivity of the enol derivative. For example, conversion of the enol acetate to an enol triflate creates a highly effective electrophile for palladium-catalyzed cross-coupling reactions, such as amidation to form enamides. organic-chemistry.org This highlights the role of the leaving group in facilitating transition metal-catalyzed processes.

Furthermore, the acetate group can be involved in decarboxylative reactions. In palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), the enol acetate is first converted to an allyl enol carbonate. nih.gov This substrate then undergoes a palladium-catalyzed decarboxylation and subsequent allylation, providing a powerful method for the enantioselective formation of α-quaternary ketones. nih.govnih.govacs.org The acetate moiety, in this context, serves as a precursor to a more reactive species that enables asymmetric bond formation.

The interplay between a directing group on the substrate and a multifunctional acetate ligand has been shown to be crucial in controlling the regioselectivity of reactions such as the anti-acetoxylation of unsymmetrical alkynes. acs.org The acetate ligand can act as a proton shuttle and assist in the formation of the C-O bond, demonstrating its active role in the catalytic cycle. acs.org

Modification/Functionalization Reagents/Catalyst Product Type Synthetic Utility Reference
HydrolysisAcid or BaseKetoneDeprotection of enol. researchgate.netacs.org
Conversion to Enol TriflateTriflic Anhydride (B1165640), BaseEnol TriflatePrecursor for cross-coupling reactions (e.g., amidation). organic-chemistry.org
Decarboxylative AllylationAllyl chloroformate, Palladium catalystα-Quaternary KetoneAsymmetric synthesis. nih.govnih.gov
Directed AcetoxylationPalladium catalyst, Directing groupAlkenyl AcetateRegiocontrolled functionalization of alkynes. acs.org

Stereochemical Variants: (Z)-Isomers and Chiral Derivatives

The stereochemistry of the double bond and the presence of chiral centers in derivatives of this compound are critical determinants of their biological activity and synthetic applications.

The synthesis of the (Z)-isomer of 3-oxobut-1-enyl acetate can be achieved with high stereoselectivity. One effective method involves the reaction of (E)-alk-1-en-1-ylboronic acids or their esters with (diacetoxyiodo)benzene (B116549) and sodium iodide. oup.com This method provides a straightforward route to geometrically pure (Z)-enol acetates. Another approach is the Knoevenagel condensation of appropriate precursors, which can lead to the preferential formation of the E-isomer, but reaction conditions can be tuned to favor the Z-isomer. nih.gov In some cases, photochemical isomerization or the use of specific catalysts can be employed to convert the more stable (E)-isomer to the (Z)-isomer. google.comresearchgate.net

The synthesis of chiral derivatives has been a significant area of research. Enantioselective methods allow for the creation of stereocenters with high control. The palladium-catalyzed enantioselective intermolecular Tsuji allylation of prochiral enol acetates is a powerful tool for generating α-quaternary stereocenters with high enantiomeric excess. nih.govacs.org This reaction is versatile and tolerates a wide range of functional groups. Another notable method is the cobalt-catalyzed hydrovinylation of 2-acetoxy-1,3-dienes, which produces highly functionalized chiral protected enolates. nsf.gov These chiral building blocks can be further elaborated to access a variety of complex molecules. The stereochemical outcome of these reactions is often dependent on the choice of chiral ligands, which coordinate to the metal catalyst and create a chiral environment for the reaction to occur. nih.gov

Stereochemical Variant Synthetic Method Key Reagents/Catalyst Stereochemical Outcome Reference
(Z)-IsomerAcetoxylation of Alkenylboronates(Diacetoxyiodo)benzene, NaIHigh stereoselectivity for (Z)-isomer. oup.com
(Z)-IsomerKnoevenagel CondensationVaries with substrate and conditionsCan yield E/Z mixtures, sometimes with Z-preference. nih.gov
Chiral DerivativeEnantioselective Tsuji AllylationPalladium catalyst, PHOX ligandsHigh enantiomeric excess for α-quaternary ketones. nih.govacs.org
Chiral DerivativeCobalt-Catalyzed HydrovinylationCobalt catalyst, Chiral phosphine (B1218219) ligandsHighly functionalized chiral enolates. nsf.gov

Synthesis and Properties of Homologues and Heteroatom-Substituted Analogues

Expanding the structural diversity of this compound through the synthesis of homologues and heteroatom-substituted analogues has led to compounds with a wide range of properties and applications.

Homologues, which differ in the length of the alkyl chain, can be synthesized through various established organic reactions. For example, 1-hexen-3-yl acetate and 1-octen-3-yl acetate are known homologues. libretexts.orgacs.orgrsc.orgnih.govchemicalbook.com The synthesis of these compounds often involves the acetylation of the corresponding unsaturated alcohol. The physical and chemical properties of these homologues, such as boiling point and solubility, vary with the length of the carbon chain.

Heteroatom-substituted analogues, where one or more carbon atoms in the oxobutene backbone are replaced by atoms such as nitrogen, sulfur, or oxygen, exhibit significantly different electronic properties and reactivity. The synthesis of such analogues often requires specialized multi-step synthetic routes. For instance, S,N-heteroacenes, which contain fused thiophene (B33073) and pyrrole (B145914) rings, have been synthesized through methods like Buchwald-Hartwig amination and Cadogan reaction. beilstein-journals.org The replacement of sulfur with nitrogen atoms in these systems leads to a red-shift in absorption spectra and a decrease in the oxidation potential and energy gap. beilstein-journals.org

A direct example of a heteroatom-substituted analogue is 3-(benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one, which is synthesized via a Knoevenagel condensation. nih.gov The introduction of the benzothiazole (B30560) and furan (B31954) moieties creates a highly conjugated system with distinct electronic and potential biological properties. The synthesis of C3 heteroatom-substituted azetidinones also provides a conceptual framework for introducing heteroatoms into the core structure, leading to compounds with potent biological activities. nsf.gov

Analogue Type Example Compound Synthetic Approach Key Properties/Features Reference
Homologue1-Hexen-3-yl acetateAcetylation of 1-hexen-3-olVaries in physical properties based on chain length. chemicalbook.com
Homologue1-Octen-3-yl acetateAcetylation of 1-octen-3-olComponent of lavender oil. nih.gov libretexts.orgacs.orgrsc.orgnih.gov
Heteroatom-SubstitutedS,N-HeterotetracenesBuchwald-Hartwig amination, Cadogan reactionAltered optoelectronic properties (red-shifted absorption, lower energy gap). beilstein-journals.org
Heteroatom-Substituted3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-oneKnoevenagel CondensationHighly conjugated system with potential biological activity. nih.gov

Future Directions and Emerging Research Avenues for E 3 Oxobut 1 Enyl Acetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction control, scalability, and safety. For the synthesis and transformations of [(E)-3-oxobut-1-enyl] acetate (B1210297), these technologies promise to enhance efficiency and reproducibility.

Continuous-flow systems are being explored for various reactions involving enol acetates. For instance, the photoredox arylation of enol acetates has been successfully demonstrated in a continuous-flow setup using porphyrin photocatalysts. This approach allows for the efficient in-situ generation of aryl diazonium salts from anilines, which then react with the enol acetate. The precise control over reaction parameters such as residence time and light intensity in a flow reactor can lead to higher yields and selectivities compared to batch processes.

Automated synthesis platforms can be programmed to perform multi-step sequences involving [(E)-3-oxobut-1-enyl] acetate without manual intervention. This is particularly advantageous for creating libraries of derivatives for applications such as drug discovery or materials science. The integration of real-time reaction monitoring with automated platforms can facilitate rapid optimization of reaction conditions, accelerating the discovery of new transformations and applications for this versatile compound.

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry have emerged as powerful tools for conducting chemical transformations under mild and environmentally benign conditions. These approaches are highly relevant for the future development of synthetic methods involving this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has been successfully applied to the α-acylation and sulfonamidation of enol acetates, yielding valuable 1,3-diketones and α-amino ketones, respectively. researchgate.netorganic-chemistry.org These reactions often proceed via a net-redox neutral radical-polar crossover pathway, eliminating the need for external oxidants. researchgate.netresearchgate.net For example, using an iridium-based photocatalyst, enol acetates can be acylated with acyl chlorides under mild conditions. researchgate.netresearchgate.net This methodology has been applied to the synthesis of avobenzone, a key ingredient in sunscreens. researchgate.netresearchgate.net

Electrochemistry: Electrochemical methods provide a green alternative to traditional chemical oxidants and reductants. The electrochemical synthesis of various α-substituted ketones from enol acetates has been reported. nih.govacs.orgnih.govacs.org These methods utilize inexpensive and readily available starting materials and often operate at room temperature. For instance, the electrochemical reaction of enol acetates with ammonium (B1175870) thiocyanate (B1210189) or methanol (B129727) provides access to α-thiocyanated or α-methoxylated ketones. nih.govacs.org Similarly, the electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates has been achieved. nih.gov These electrochemical transformations are often scalable and exhibit good functional group tolerance. nih.govacs.org

TransformationReagents/CatalystProduct TypeKey Features
α-AcylationIr(ppy)₃, Acyl Chlorides1,3-DiketonesPhotoredox-assisted, mild conditions, no external oxidant. researchgate.netresearchgate.net
SulfonamidationIr(ppy)₃, N-arylsulfonyl-1-aminopyridine saltsα-Amino KetonesVisible-light mediated, redox-neutral. organic-chemistry.org
α-ThiocyanationNH₄SCN, Electrochemicalα-Thiocyanated KetonesMild electrolysis, good yields. nih.gov
α-MethoxylationMeOH, Electrochemicalα-Methoxy KetonesInexpensive radical source, good functional group compatibility. nih.govacs.org
α-AlkoxylationAlcohols, Electrochemicalα-Alkoxylated CarbonylsDirect use of free alcohols. acs.orgacs.org
FluorinationRfSO₂Na, ElectrochemicalFluorinated KetonesAvoids harsh reagents, sustainable. nih.gov
ArylationAryl Diazonium Salts, Porphyrin Photocatalystα-Arylated KetonesContinuous-flow compatible. nih.gov

Development of Sustainable Synthetic Routes and Biocatalytic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, this involves the use of renewable feedstocks, atom-economical reactions, and the replacement of hazardous reagents with more environmentally friendly alternatives.

Sustainable Synthetic Routes: The aforementioned electrochemical methods are prime examples of sustainable synthetic routes. nih.govacs.orgnih.govacs.org Additionally, the use of molecular iodine as a catalyst for the acetylation of alcohols with vinyl acetate represents a mild and selective method that is compatible with various functional groups. researchgate.net The development of catalytic systems that can be recycled and reused is another key aspect of sustainable synthesis.

Biocatalytic Pathways: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. acs.orgbeilstein-journals.orgacs.orgox.ac.uk Lipases, for instance, have been extensively used for the synthesis and transformation of enol acetates. organic-chemistry.orgnih.govnih.govacs.orgjst.go.jpscirp.org One-pot processes combining a lipase (B570770) with a ruthenium complex have been developed for the asymmetric transformation of enol acetates into chiral acetates with high enantioselectivity. organic-chemistry.orgnih.govnih.gov This chemoenzymatic approach is a powerful tool for the synthesis of enantiomerically pure compounds.

Transaminases are another class of enzymes with great potential for the transformation of β-dicarbonyl compounds. researchgate.netacs.orgwikipedia.orgnih.gov While direct reactions with enol acetates are less common, the corresponding β-keto acid can be a substrate for transaminases, leading to the synthesis of chiral β-amino acids. The integration of biocatalytic steps into the synthesis and derivatization of this compound is a promising area for future research.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and reaction conditions. Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, provide the means to probe the short-lived intermediates and transition states that govern chemical reactions.

The keto-enol tautomerism is a fundamental process for this compound. nih.govyoutube.comwikipedia.orglibretexts.orglibretexts.orgyoutube.com Ultrafast soft-X-ray spectroscopy has been used to monitor the electronic dynamics during the photoinduced intramolecular proton transfer in related enol systems on a femtosecond timescale. acs.orgmasterorganicchemistry.com This technique can provide detailed information about the electronic structural rearrangements that drive the reaction.

Transient absorption spectroscopy is another powerful tool for studying the excited-state dynamics of molecules. edinst.comyoutube.comavantes.com By using a pump-probe setup, it is possible to measure the absorption of transient species generated by a short laser pulse. This can reveal the lifetimes of excited states and the kinetics of their decay, providing valuable insights into photochemical and photophysical processes. The application of these advanced spectroscopic techniques to the reactions of this compound will undoubtedly lead to a more profound understanding of its reactivity.

Potential in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry and self-assembly. The structure of this compound, with its hydrogen bond donor and acceptor sites, suggests its potential for use in the design of novel supramolecular architectures.

The β-dicarbonyl moiety is known to participate in hydrogen bonding, which can lead to the formation of dimers and higher-order oligomers. acs.orgmasterorganicchemistry.comacs.orgpressbooks.pubgoogle.compearson.comvpscience.orgyoutube.com This hydrogen bonding plays a crucial role in stabilizing the enol form and can direct the self-assembly of molecules into specific arrangements. acs.orgmasterorganicchemistry.comacs.orgfiveable.mersc.org The enol form of this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality makes it an attractive building block for creating supramolecular polymers and other complex assemblies.

Furthermore, polymers incorporating the this compound moiety could exhibit interesting self-assembly properties. Block copolymers, for example, are known to self-assemble into a variety of ordered nanostructures, such as spheres, cylinders, and lamellae. rsc.org By tuning the chemical composition and architecture of polymers containing this compound, it may be possible to create new materials with tailored properties for applications in nanotechnology, drug delivery, and catalysis.

Q & A

Basic: What methodologies are recommended for synthesizing and confirming the structure of [(E)-3-oxobut-1-enyl] acetate?

Answer:

  • Synthesis : Use esterification or transesterification reactions under controlled conditions (e.g., acid catalysis, solvent selection) to ensure stereochemical purity of the (E)-isomer. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the double-bond geometry and acetate group positioning. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and ester (C-O) bonds .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection quantifies impurities. Differential scanning calorimetry (DSC) assesses thermal stability and phase transitions .

Advanced: How can computational methods resolve discrepancies in thermodynamic properties like Henry’s Law constants for this compound?

Answer:

  • Data Validation : Compare experimental values (e.g., from gas chromatography or static headspace analysis) with computational predictions using quantum mechanical models (e.g., density functional theory). Address outliers by validating instrument calibration and environmental controls .
  • Error Analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in measurement techniques. For example, discrepancies in Henry’s Law constants (kH) may arise from temperature dependence or solvent interactions (Table 1) .

Table 1 : Example Henry’s Law Constants for Related Esters (Adapted from )

Compoundk°H (mol/(kg·bar))Temperature Dependence (K)Method
Ethyl Acetate8.95700Q
Ethyl Acetoacetate6.45300X

Basic: What analytical techniques are optimal for assessing the stability of this compound under varying pH?

Answer:

  • Kinetic Studies : Conduct hydrolysis experiments at controlled pH (e.g., 2–12) using buffer solutions. Monitor degradation via UV-Vis spectroscopy or HPLC to track ester bond cleavage .
  • Data Analysis : Calculate rate constants (k) using pseudo-first-order kinetics. Plot ln(concentration) vs. time to determine degradation pathways .

Advanced: How to design experiments for studying the reaction mechanisms of this compound in nucleophilic addition reactions?

Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., deuterium at the α-position) to trace proton transfer steps. Pair with in-situ Fourier-transform infrared (FTIR) spectroscopy to detect intermediates .
  • Computational Modeling : Perform transition-state analysis using Gaussian or ORCA software. Compare activation energies (ΔG‡) between proposed pathways (e.g., keto-enol tautomerism vs. direct nucleophilic attack) .

Basic: What are key considerations for ensuring reproducibility in synthesizing this compound?

Answer:

  • Experimental Controls : Standardize reaction parameters (temperature, solvent purity, catalyst concentration). Document deviations (e.g., humidity effects) in lab notebooks .
  • Data Reporting : Follow EASE guidelines for structured abstracts, including raw data tables and statistical summaries (mean ± SD) in appendices .

Advanced: How to address contradictions in spectroscopic data for this compound across studies?

Answer:

  • Meta-Analysis : Aggregate NMR chemical shifts from multiple studies (e.g., using PubChem or NIST databases) and apply multivariate analysis to identify outliers. Cross-validate with X-ray crystallography (using SHELX for structure refinement) to resolve ambiguities .
  • Collaborative Validation : Share datasets via platforms like Zenodo for peer verification. Publish detailed experimental protocols (e.g., solvent deuteration levels, magnetic field strength) to minimize variability .

Basic: What statistical methods are essential for analyzing reaction yield data?

Answer:

  • Descriptive Statistics : Calculate mean yields and standard deviations across triplicate runs. Use ANOVA to compare conditions (e.g., catalyst type, temperature) .
  • Graphical Tools : Generate box plots or scatter plots to visualize yield trends. Highlight outliers for further investigation (e.g., unreacted starting material) .

Advanced: How to model the environmental fate of this compound using thermodynamic and kinetic data?

Answer:

  • QSPR Models : Develop quantitative structure-property relationship (QSPR) models to predict biodegradation rates. Input variables include octanol-water partition coefficients (logP) and molecular polarizability .
  • Lifecycle Analysis : Integrate Henry’s Law constants, hydrolysis rates, and photodegradation data into software like EPI Suite to simulate environmental persistence .

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